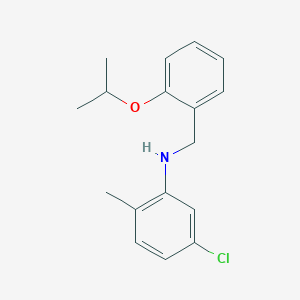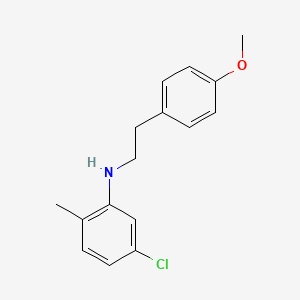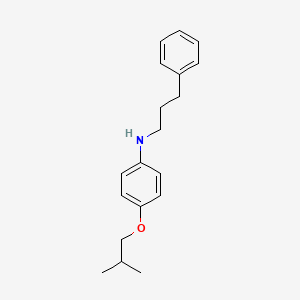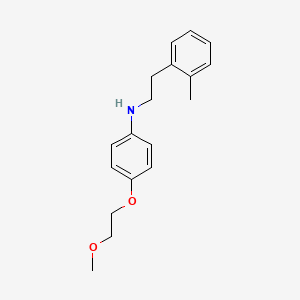
4-Isopropoxy-N-(4-isopropylbenzyl)aniline
Vue d'ensemble
Description
4-Isopropoxy-N-(4-isopropylbenzyl)aniline (IPBPA) is an organic compound that is used in a variety of scientific applications, including synthesis, research, and lab experiments. It is a derivative of aniline and is composed of a unique combination of isopropyl and benzyl groups. This compound is known for its relatively low toxicity and is used in a variety of industries, such as pharmaceuticals and agriculture.
Applications De Recherche Scientifique
4-Isopropoxy-N-(4-isopropylbenzyl)aniline has many scientific research applications. It has been used in the synthesis of various organic compounds, such as amines, amides, and esters. It has also been used as a catalyst in various reactions, such as the Friedel-Crafts alkylation reaction. Additionally, it has been used as a ligand in coordination chemistry and as a reagent in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline is not fully understood. However, it is believed that the isopropyl group of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline is responsible for its reactivity. It is believed that the isopropyl group acts as a nucleophile and reacts with electrophilic sites on the substrate molecule. The reaction of the isopropyl group with the substrate molecule leads to the formation of a new bond, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline are not well understood. Studies have shown that 4-Isopropoxy-N-(4-isopropylbenzyl)aniline is not toxic to humans, and it has been used in some pharmaceutical products. However, more research is needed to better understand the effects of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline on the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isopropoxy-N-(4-isopropylbenzyl)aniline has many advantages for lab experiments. It is relatively inexpensive and has a high yield. Additionally, it is relatively nontoxic and can be used in a variety of reactions. However, it can be difficult to purify and may require additional steps for purification.
Orientations Futures
There are several potential future directions for 4-Isopropoxy-N-(4-isopropylbenzyl)aniline. One potential direction is the development of new synthetic methods for the synthesis of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline. Additionally, more research is needed to explore the potential applications of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline in industry and medicine. Finally, research is needed to explore the potential of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline as a catalyst in various reactions.
Propriétés
IUPAC Name |
4-propan-2-yloxy-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)17-7-5-16(6-8-17)13-20-18-9-11-19(12-10-18)21-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKNTDUVISCVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-N-(4-isopropylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385484.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline](/img/structure/B1385485.png)
![N-[2-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385487.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline](/img/structure/B1385489.png)



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(isopentyloxy)aniline](/img/structure/B1385493.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline](/img/structure/B1385498.png)
![4-Chloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385500.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline](/img/structure/B1385503.png)